Methyl 2-amino-5-cyclopropyloxazole-4-carboxylate

Description

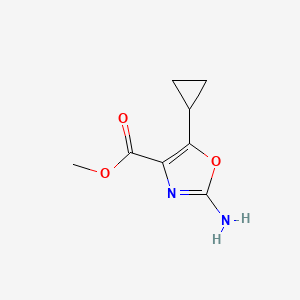

Methyl 2-amino-5-cyclopropyloxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted with an amino group at position 2, a cyclopropyl moiety at position 5, and a methyl ester at position 2. The oxazole ring is a five-membered aromatic structure containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties.

Properties

IUPAC Name |

methyl 2-amino-5-cyclopropyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-12-7(11)5-6(4-2-3-4)13-8(9)10-5/h4H,2-3H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEQAUMRXPLOMJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC(=N1)N)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Methyl 2-amino-5-cyclopropyloxazole-4-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products. Biology: The compound has shown potential in biological studies, including its use as a probe in biochemical assays and as a precursor for bioactive molecules. Medicine: Research is ongoing to explore its medicinal properties, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 2-amino-5-cyclopropyloxazole-4-carboxylate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely, but often include modulation of signaling pathways or inhibition of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Oxazole and Benzoxazole Derivatives

Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates (3a-e)

- Structural Features : These compounds consist of a benzene-fused oxazole (benzoxazole) with aryl substituents at position 2 and a methyl ester at position 3.

- Synthesis: Prepared via refluxing methyl-3-amino-4-hydroxybenzoate with excess aryl acids, followed by cyclization .

- Key Differences :

- The target compound lacks aromatic fusion (oxazole vs. benzoxazole), reducing planar rigidity.

- The cyclopropyl group introduces steric hindrance and electronic effects distinct from aryl substituents.

Methyl Shikimate

- Structural Features : A cyclohexene derivative with hydroxyl and methyl ester groups.

- Spectral Data : ¹H NMR (δ 3.75 ppm for methoxy group), ¹³C NMR (δ 170 ppm for ester carbonyl), and HPLC retention time (~5 min) .

- Key Differences: Non-heterocyclic structure with a six-membered carbocycle. Ester group stability and hydrolysis kinetics may differ due to electronic effects of adjacent hydroxyl groups.

Methyl Esters of Natural Products

Sandaracopimaric Acid Methyl Ester (4)

- Structural Features : A diterpene methyl ester isolated from Austrocedrus chilensis resin.

- Characterization : Identified via GC-MS and IR spectroscopy, with prominent carbonyl stretches (~1740 cm⁻¹) .

- Key Differences :

- Complex tricyclic diterpene backbone vs. simple oxazole heterocycle.

- Natural sourcing vs. synthetic origin of the target compound.

Conformational Analysis and Ring Puckering

The Cremer-Pople parameters (amplitude and phase angles) quantify ring puckering in cyclic systems . For the target compound:

- The oxazole ring is likely planar due to aromaticity, but the cyclopropyl substituent may induce slight distortion.

- In contrast, non-aromatic rings (e.g., cyclopentane derivatives) exhibit significant puckering, as described in .

Data Tables

Table 1: Comparative Analysis of Key Features

Biological Activity

Methyl 2-amino-5-cyclopropyloxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anti-inflammatory, antioxidant, and hypoglycemic activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the oxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The cyclopropyl group contributes to its unique chemical reactivity and biological profile.

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. In a study evaluating various substituted pyrazoles, certain derivatives showed higher cyclooxygenase-2 (COX-2) selectivity than celecoxib, a well-known COX-2 inhibitor. The selectivity index for these compounds ranged from 8.69 to 9.26, indicating their potential as anti-inflammatory agents with lower ulcerogenic liability compared to traditional NSAIDs .

2. Antioxidant Activity

Antioxidant properties are critical for combating oxidative stress-related diseases. The compound's ability to scavenge free radicals was assessed using standard assays such as DPPH and hydroxyl radical scavenging tests. Results indicated that certain derivatives exhibited substantial antioxidant activity, comparable to established antioxidants like ascorbic acid .

| Compound | DPPH Scavenging Activity (IC50 μg/mL) |

|---|---|

| 6a | 14.9 |

| 6e | 15.0 |

| Standard | Ascorbic Acid |

This table summarizes the antioxidant activity of selected derivatives, highlighting their efficacy in neutralizing DPPH radicals.

3. Hypoglycemic Activity

The hypoglycemic effects of this compound were evaluated in vivo through studies on α-glucosidase and β-glucosidase inhibition. The results demonstrated significant reductions in blood glucose levels, suggesting potential applications in managing diabetes .

Study on COX Inhibition

In a comparative study of various oxazole derivatives, this compound was tested for its COX inhibition capabilities. The findings revealed that this compound not only inhibited COX-2 effectively but also exhibited lower ulcerogenic effects compared to conventional anti-inflammatory drugs .

Antioxidant Evaluation

An investigation into the antioxidant properties of this compound involved evaluating its ability to scavenge free radicals in vitro. The study utilized spectrophotometric methods to measure absorbance changes in the presence of DPPH radicals, confirming the compound's potential as a natural antioxidant agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.